

Evaluating the effect of different dietary interventions on glycogen repletion rates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycogen

Cat. No.: B147801

[Get Quote](#)

A Comparative Guide to Dietary Interventions for Optimizing Muscle Glycogen Repletion

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various dietary interventions aimed at maximizing muscle **glycogen** repletion rates post-exercise. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in sports nutrition, metabolic physiology, and drug development seeking to understand and enhance **glycogen** storage.

Data Presentation: Comparative Glycogen Repletion Rates

The following table summarizes quantitative data from several key studies, illustrating the effects of different dietary strategies on the rate of muscle **glycogen** resynthesis. Rates are expressed in $\text{mmol}\cdot\text{kg dw}^{-1}\cdot\text{h}^{-1}$ (millimoles per kilogram of dry weight per hour) to standardize across studies.

Dietary Intervention	Dosage	Timing	Glycogen Repletion Rate (mmol·kg ⁻¹ ·dw ⁻¹ ·h ⁻¹)	Key Findings & Citations
Carbohydrate (CHO) Only	0.18 g/kg/h	Every hour	9	Increasing carbohydrate intake from 0.18 to 0.35 g/kg/h significantly enhances glycogen synthesis. [1]
0.35 g/kg/h	Every hour	25		Further increasing carbohydrate intake to 0.70 g/kg/h showed no additional benefit in this study. [1]
0.8 g/kg/h	Every hour	17		A suboptimal dose for maximizing glycogen repletion. [1]
1.2 g/kg/h	Every hour	45		Considered the optimal amount to maximize muscle glycogen repletion. [1]
1.6 g/kg/h	Every hour	No significant increase above 1.2 g/kg/h		Ingesting carbohydrates beyond 1.2 g/kg/h does not appear to further

stimulate muscle
glycogen
resynthesis.[\[1\]](#)

The addition of protein to a carbohydrate supplement can increase the efficiency of muscle glycogen storage, especially when carbohydrate intake is suboptimal.[\[2\]](#)

Carbohydrate
(CHO) + Protein
(PRO)

CHO: 0.8 g/kg/h
+ PRO: 0.2
g/kg/h

Immediately and
2 hours post-
exercise

Significantly
greater than
CHO alone

CHO: 0.8 g/kg/h
+ PRO: 0.4
g/kg/h

Every 30 minutes

Similar to
isocaloric CHO
(1.2 g/kg/h)

When total
energy intake is
matched, the
addition of
protein may not
provide an
additional benefit
to glycogen
repletion

compared to a
higher dose of
carbohydrates
alone.[\[3\]](#)

CHO: ≤0.8 g/kg/h
+ PRO: 0.3-0.4
g/kg/h

Post-exercise

Enhanced
compared to
CHO alone

Co-ingestion of
protein is
beneficial when
carbohydrate
intake is
suboptimal.[\[1\]](#)

Timing of Intake	CHO immediately post-exercise	Immediately post-exercise	~25	Immediate post-exercise carbohydrate ingestion leads to a higher rate of glycogen resynthesis compared to delayed intake. [1]
CHO delayed by 2 hours	2 hours post-exercise	Reduced by 50% compared to immediate intake		Delaying carbohydrate ingestion significantly hampers the rate of muscle glycogen resynthesis. [4]
Frequency of Intake	0.4 g/kg every 15 minutes (1.6 g/kg/h)	Every 15 minutes	~42.8 (converted from 10 mmol·kg wet wt ⁻¹ ·h ⁻¹)	More frequent supplementation may lead to higher rates of glycogen storage. [2]
Supplementation every 30 minutes	Every 30 minutes	High rates of repletion		Frequent feedings are recommended for rapid glycogen restoration. [2][4]
Supplementation every 2 hours	Every 2 hours	14-25		Less frequent feedings result in lower, though still substantial, glycogen

resynthesis
rates.[\[1\]](#)

Type of Carbohydrate	High Glycemic Index (GI) CHO	Post-exercise	Accelerated repletion in the acute phase (<6h)	High GI carbohydrates lead to a more rapid initial glycogen replenishment. [1]
Low Glycemic Index (GI) CHO	Post-exercise	Slower repletion in the acute phase	The advantage of high GI carbohydrates is less pronounced over longer recovery periods (≥24h). [1]	
Glucose or Sucrose	Post-exercise	Similar high rates of muscle glycogen resynthesis	Both glucose and sucrose are effective for muscle glycogen replenishment. [1]	
Fructose	Post-exercise	Less effective for muscle glycogen repletion	Fructose is more preferentially used for liver glycogen synthesis. [5]	

Note: **Glycogen** repletion rates can vary based on the individual's training status, the extent of **glycogen** depletion, and the specific experimental protocol. Some values in the table are approximate and may be converted from different units reported in the original studies for comparative purposes.

Experimental Protocols

A generalized experimental protocol for a study evaluating the effect of dietary interventions on **glycogen** repletion is outlined below. This protocol is a synthesis of methodologies commonly

employed in the cited literature.

1. Participant Selection:

- Recruit trained individuals (e.g., cyclists, runners) to ensure a homogenous response to exercise and nutrition.
- Obtain informed consent and ethical approval.
- Conduct preliminary testing to determine physiological characteristics such as maximal oxygen uptake (VO₂ max).[6][7]

2. Dietary and Exercise Control:

- Participants consume a standardized diet for a set period (e.g., 24-48 hours) before each experimental trial to ensure similar starting **glycogen** levels.[8]
- Participants refrain from strenuous exercise for a specified period before the trial.[8]

3. **Glycogen** Depletion Protocol:

- Participants perform a prolonged, strenuous exercise bout designed to significantly deplete muscle **glycogen** stores. A common protocol involves cycling or running at a moderate to high intensity (e.g., 65-75% VO₂ max) for an extended duration (e.g., 90-120 minutes), often followed by high-intensity intervals to exhaustion.[7][9][10]

4. Muscle Biopsy (Pre-Intervention):

- Immediately following the depletion protocol, a muscle biopsy is taken from a designated muscle (commonly the vastus lateralis) to determine the post-exercise **glycogen** concentration. This serves as the baseline for measuring repletion.[7]

5. Dietary Intervention:

- Participants are randomly assigned to receive one of the dietary interventions being tested (e.g., CHO only, CHO + PRO).

- The intervention is administered at specified times and dosages according to the study design (e.g., immediately post-exercise and at regular intervals thereafter).

6. Recovery Period:

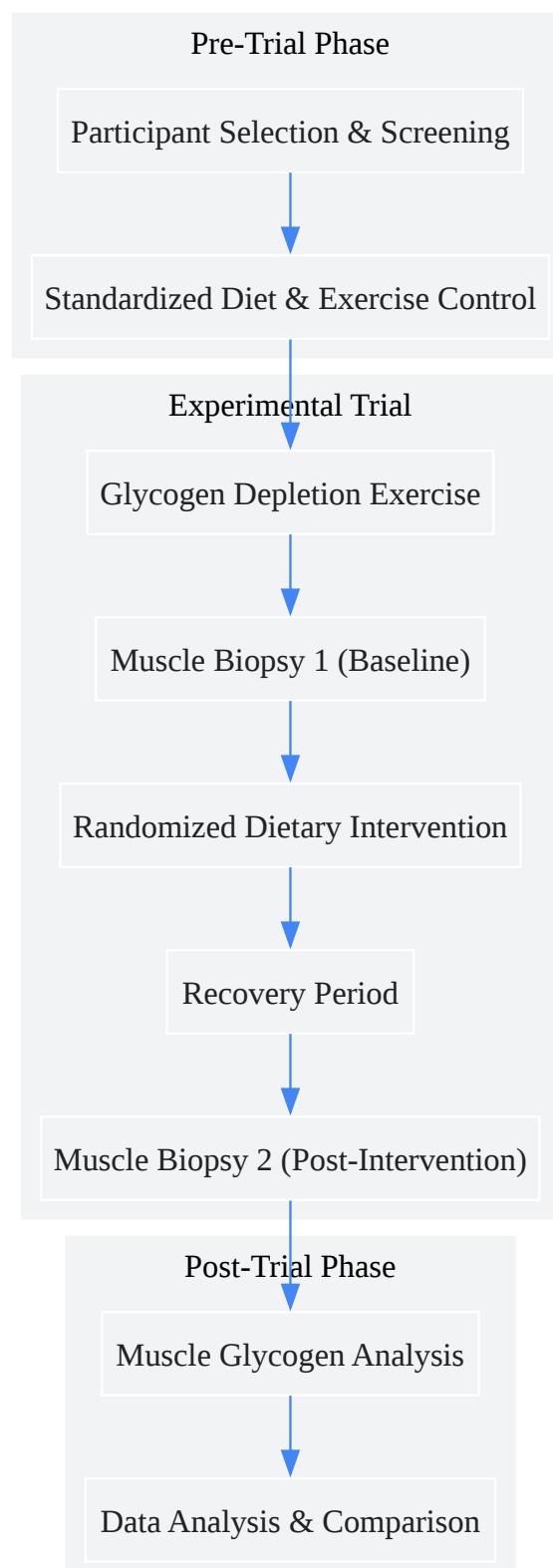
- Participants rest for a defined period (e.g., 4-6 hours) during which they consume the assigned dietary supplement and water.

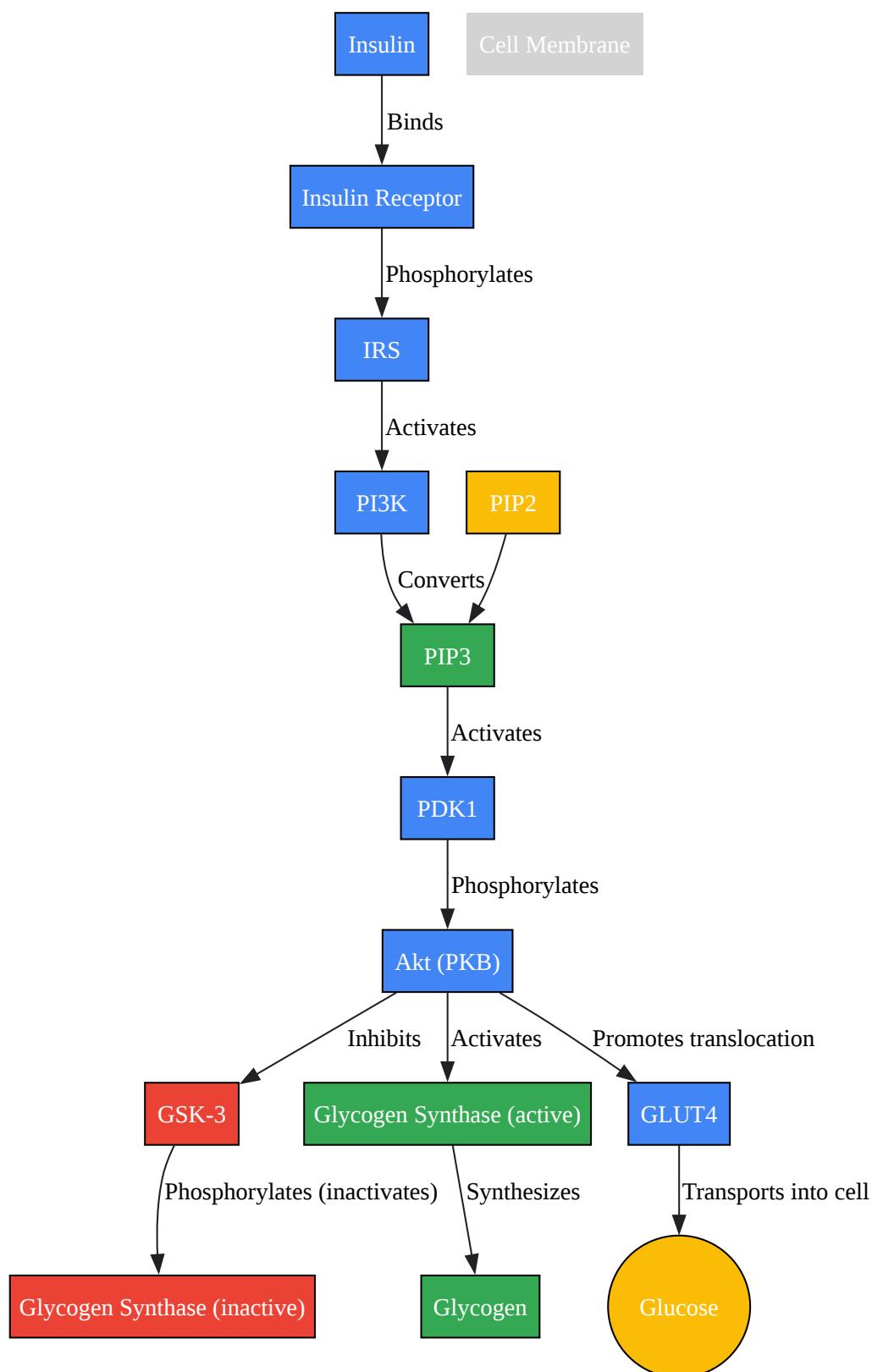
7. Muscle Biopsy (Post-Intervention):

- At the end of the recovery period, a second muscle biopsy is taken from the contralateral leg or a different site on the same leg to measure the post-intervention **glycogen** concentration.

[7]

8. **Glycogen** Analysis:


- Muscle samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
- **Glycogen** concentration is determined using established biochemical assays.


9. Crossover Design:

- To minimize inter-individual variability, a crossover design is often used, where each participant completes all dietary intervention trials in a randomized order, with a sufficient washout period (e.g., 1-2 weeks) between trials.

Mandatory Visualization

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Restoration of Muscle Glycogen and Functional Capacity: Role of Post-Exercise Carbohydrate and Protein Co-Ingestion [mdpi.com]
- 2. Regulation of Muscle Glycogen Repletion, Muscle Protein Synthesis and Repair Following Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foodsciencejournal.com [foodsciencejournal.com]
- 4. International Society of Sports Nutrition position stand: Nutrient timing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of Different Carbohydrate Intakes within 24 Hours after Glycogen Depletion on Muscle Glycogen Recovery in Japanese Endurance Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Liver and muscle glycogen repletion using ¹³C magnetic resonance spectroscopy following ingestion of maltodextrin, galactose, protein and amino acids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evaluating the effect of different dietary interventions on glycogen repletion rates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147801#evaluating-the-effect-of-different-dietary-interventions-on-glycogen-repletion-rates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com